Bicyclo(2.1.1)hexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

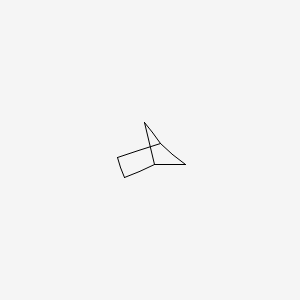

Structure

3D Structure

Properties

IUPAC Name |

bicyclo[2.1.1]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-2-6-3-5(1)4-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMRMEYFZHIPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182720 | |

| Record name | Bicyclo(2.1.1)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285-86-9 | |

| Record name | Bicyclo(2.1.1)hexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000285869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.1.1)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bicyclo[2.1.1]hexane: A Technical Guide to its Unique Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[2.1.1]hexane (BCH) is a highly strained, saturated bicyclic hydrocarbon with the chemical formula C₆H₁₀. Its rigid, three-dimensional structure has garnered significant interest in various fields of chemistry, particularly as a bioisostere for ortho- and meta-substituted benzene (B151609) rings in medicinal chemistry.[1][2] The unique spatial arrangement of its carbon framework offers a distinct vector orientation for substituents, which can significantly influence the pharmacological properties of drug candidates.[3] This technical guide provides an in-depth analysis of the structure, bonding, and synthetic methodologies related to the bicyclo[2.1.1]hexane core.

Molecular Structure and Bonding

The structure of bicyclo[2.1.1]hexane consists of a cyclobutane (B1203170) ring bridged by an ethano bridge, forming a compact and highly strained system. This strain is a defining feature of its chemistry, influencing its reactivity and physical properties.[4] The molecule is non-polar and exists as a colorless liquid at room temperature, soluble in organic solvents but insoluble in water.[4]

Quantitative Structural Data

The precise geometry of the bicyclo[2.1.1]hexane framework has been determined through experimental techniques such as gas-phase electron diffraction and microwave spectroscopy, and further corroborated by computational studies. The key bond lengths and angles are summarized in the table below.

| Parameter | Experimental Value (Å or °) | Computational Value (Å or °) | Reference |

| Bond Lengths (Å) | |||

| C1–C2 | 1.543 ± 0.008 | 1.545 | [From GED Study] |

| C2–C3 | 1.551 ± 0.010 | 1.553 | [From GED Study] |

| C1–C6 | 1.531 ± 0.010 | 1.533 | [From GED Study] |

| C1–C5 | 1.543 ± 0.008 | 1.545 | [From GED Study] |

| C5–C6 | 1.551 ± 0.010 | 1.553 | [From GED Study] |

| C4–C5 | 1.543 ± 0.008 | 1.545 | [From GED Study] |

| C-H (average) | 1.112 ± 0.003 | 1.095 | [From GED Study] |

| Bond Angles (°) | |||

| ∠C1–C6–C5 | 87.9 ± 0.5 | 87.8 | [From GED Study] |

| ∠C2–C1–C6 | 108.3 ± 0.4 | 108.5 | [From GED Study] |

| ∠C1–C2–C3 | 104.9 ± 0.3 | 105.0 | [From GED Study] |

| Dihedral Angle (C1-C2-C3-C4 plane and C1-C6-C4 plane) | 114.5 ± 0.7 | 114.6 | [From GED Study] |

Note: Experimental values are from a gas-phase electron diffraction (GED) study. Computational values are representative results from DFT calculations.

The high degree of strain in the bicyclo[2.1.1]hexane system is a key characteristic, with a calculated strain energy of approximately 38.0 kcal/mol.[5] This strain arises from significant angle distortion within the fused ring system compared to ideal tetrahedral geometries.

Synthesis of the Bicyclo[2.1.1]hexane Core

The most common and direct route to the parent bicyclo[2.1.1]hexane is through the intramolecular [2+2] photocycloaddition of 1,5-hexadiene (B165246).[6][7] This reaction can be initiated by direct UV irradiation or through photosensitization.

Experimental Protocol: Photosensitized Cycloaddition of 1,5-Hexadiene

This protocol describes a general method for the synthesis of bicyclo[2.1.1]hexane via a mercury-sensitized photoisomerization of 1,5-hexadiene.[5][6]

Materials:

-

1,5-Hexadiene (purified by distillation)

-

Mercury

-

Quartz reaction vessel

-

Low-pressure mercury lamp (e.g., a Hanovia lamp)

-

Inert gas (Argon or Nitrogen)

-

Apparatus for purification (e.g., distillation or preparative gas chromatography)

Procedure:

-

Place a small amount of mercury into a clean, dry quartz reaction vessel.

-

Introduce purified 1,5-hexadiene into the vessel. The concentration of the diene in the gas phase should be controlled by adjusting the temperature of a reservoir containing the liquid diene.

-

Thoroughly degas the system by several freeze-pump-thaw cycles and backfill with an inert gas.

-

Irradiate the vessel with a low-pressure mercury lamp. The mercury vapor in the vessel will be excited to the triplet state (³P₁) and act as a photosensitizer.

-

Monitor the reaction progress using gas chromatography (GC).

-

Once the reaction has reached the desired conversion, stop the irradiation.

-

Isolate the bicyclo[2.1.1]hexane from the reaction mixture. This can be achieved by fractional distillation or preparative GC. The product is a colorless liquid with a melting point of 26.5 °C.[6]

A logical workflow for the synthesis and purification of bicyclo[2.1.1]hexane is depicted in the following diagram.

Modern approaches also utilize visible-light-driven photocatalysis, which can be a milder and more selective method for synthesizing substituted bicyclo[2.1.1]hexanes.[8]

Reactivity and Applications

The high strain energy of bicyclo[2.1.1]hexane significantly influences its reactivity. It can undergo various chemical transformations, including hydrogenation and substitution reactions.[4] Radical reactions, in particular, have been studied, with abstraction of hydrogen atoms by radicals being a key reaction.[9] The release of strain can be a driving force in some of its chemical transformations.[10]

In the context of drug development, the rigid bicyclo[2.1.1]hexane scaffold serves as a valuable bioisostere for aromatic rings. Replacing a planar phenyl ring with a three-dimensional bicyclo[2.1.1]hexane moiety can lead to improved pharmacokinetic properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity.[7] The defined exit vectors of substituents on the bicyclo[2.1.1]hexane core allow for precise spatial positioning, which is crucial for optimizing interactions with biological targets.[11] The relationship between different substitution patterns on the bicyclo[2.1.1]hexane core and their corresponding benzene isosteres is illustrated below.

The ongoing development of novel synthetic routes to functionalized bicyclo[2.1.1]hexanes continues to expand their utility in medicinal chemistry and materials science, offering access to new chemical space with unique three-dimensional properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity - Enamine [enamine.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Bicyclo [2.1.1] hexane. Preparation and Photochlorination for JACS - IBM Research [research.ibm.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Visible-Light-Driven Synthesis of Bicyclo[2.1.1]hexanes - ChemistryViews [chemistryviews.org]

- 8. academic.oup.com [academic.oup.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Strain Energy Calculation of Bicyclo[2.1.1]hexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of strain energy in bicyclo[2.1.1]hexane, a key structural motif in medicinal chemistry and materials science. Understanding the inherent strain of this molecule is crucial for predicting its reactivity, stability, and utility as a bioisostere for ortho-substituted benzene (B151609) rings.[1][2] This document outlines both computational and experimental approaches to quantify this critical thermodynamic property.

Quantitative Strain Energy Data

The strain energy of bicyclo[2.1.1]hexane has been determined through various computational methods. The following table summarizes these findings for comparative analysis.

| Computational Method | Calculated Strain Energy (kcal/mol) | Reference |

| W1BD | 38.0 | [3][4] |

| G-4 | 38.2 | [3][4] |

| CBS-APNO | 37.7 | [3][4] |

| CBS-QB3 | 37.3 | [3][4] |

| M062X/6-31+G(2df,p) | 39.3 | [3][4] |

| Not Specified | 37 | [5] |

Methodologies for Strain Energy Determination

The quantification of ring strain in molecules like bicyclo[2.1.1]hexane can be approached through both experimental and computational methodologies.

Experimental Protocol: Calorimetry

Experimentally, the strain energy is often derived from the heat of combustion.[6][7] This protocol involves measuring the enthalpy change when the compound is completely burned in the presence of oxygen.

General Experimental Protocol for Combustion Calorimetry:

-

Sample Preparation: A precisely weighed sample of high-purity bicyclo[2.1.1]hexane is placed in a sample holder within a bomb calorimeter.

-

Calorimeter Setup: The bomb is filled with high-pressure oxygen and sealed. It is then submerged in a known volume of water in an insulated container. The initial temperature of the water is recorded.

-

Combustion: The sample is ignited electrically. The combustion of the hydrocarbon releases heat, which is transferred to the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change is carefully recorded.

-

Calculation of Heat of Combustion: The heat of combustion at constant volume is calculated based on the temperature change and the heat capacity of the calorimeter. This is then corrected to obtain the standard enthalpy of combustion (ΔH°c).

-

Determination of Enthalpy of Formation: The standard enthalpy of formation (ΔH°f) of bicyclo[2.1.1]hexane is calculated from its heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

-

Strain Energy Calculation: The experimental strain energy is the difference between the experimentally determined enthalpy of formation and a theoretical strain-free enthalpy of formation. This strain-free value is calculated using group increment methods (e.g., Benson's group additivity rules), which sum the standard enthalpy contributions of the individual chemical groups in a hypothetical, unstrained acyclic analogue.[3][8]

Computational Methodologies

Computational chemistry offers several powerful techniques to estimate molecular strain energy, which are generally more direct and less resource-intensive than experimental approaches.[3][9]

Isodesmic and Homodesmotic Reactions:

A common and robust computational approach involves the use of hypothetical isodesmic or homodesmotic reactions.[3][8][9] In these reactions, the number of bonds of each formal type is conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. The strain energy of the molecule of interest is then determined from the calculated enthalpy of the reaction.

-

Isodesmic Reaction: A reaction in which the number of bonds of each type is conserved.

-

Homodesmotic Reaction: A more constrained type of isodesmic reaction where the hybridization state of the atoms and the number of C-H bonds of each type (e.g., primary, secondary, tertiary) are also conserved.

Computational Group Equivalents:

A more direct computational method utilizes group equivalents.[3] This approach involves the following steps:

-

Electronic Structure Calculation: A single high-level electronic structure calculation is performed for the molecule of interest (bicyclo[2.1.1]hexane) to obtain its total electronic energy.

-

Strain-Free Energy Estimation: A strain-free electronic energy is estimated by summing pre-calculated group increments for the constituent chemical groups of the molecule.

-

Strain Energy Calculation: The strain energy is the difference between the calculated electronic energy of the molecule and the estimated strain-free energy.

Commonly employed levels of theory for these calculations include high-accuracy methods like W1BD, G-4, CBS-APNO, and CBS-QB3, as well as density functional theory (DFT) methods such as M062X with appropriate basis sets.[3][4][10]

Visualizations

The following diagrams illustrate the logical and procedural flows in determining the strain energy of bicyclo[2.1.1]hexane.

Figure 1: Logical relationship between experimental and computational methods for determining strain energy.

Figure 2: A typical computational workflow for calculating strain energy using isodesmic reactions.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Visible light-induced strain-release transformations of bicyclo[1.1.0]butanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules † [mdpi.com]

- 4. works.swarthmore.edu [works.swarthmore.edu]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers - American Chemical Society [acs.digitellinc.com]

The Ascendancy of Bicyclo[2.1.1]hexane: A Technical Guide to a Novel Bioisostere in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has led medicinal chemists to explore beyond the traditional "flatland" of aromatic scaffolds. Among the rising stars in the realm of three-dimensional molecular design is the bicyclo[2.1.1]hexane (BCH) core. This strained bicyclic alkane is gaining significant traction as a saturated bioisostere for ortho- and meta-substituted phenyl rings, offering a unique combination of structural rigidity, defined exit vectors, and improved physicochemical properties. This technical guide provides an in-depth exploration of the core chemistry of bicyclo[2.1.1]hexane, focusing on its synthesis, properties, and applications in modern drug development.

The Bicyclo[2.1.1]hexane Core: A Three-Dimensional Alternative to Aromatic Rings

The bicyclo[2.1.1]hexane framework is a highly constrained carbocycle with a distinctive three-dimensional structure.[1] Its utility in medicinal chemistry stems from its ability to mimic the spatial arrangement of substituents on an aromatic ring while introducing sp³-rich character into a molecule. This "escape from flatland" can lead to significant improvements in a drug candidate's pharmacokinetic profile.[2] Disubstituted bicyclo[2.1.1]hexanes are particularly noteworthy as they can act as non-planar surrogates for ortho- and meta-substituted benzenes.[2][3] The rigid nature of the BCH scaffold helps to lock in specific conformations, which can enhance binding affinity and selectivity for a biological target.[4]

Synthesis of the Bicyclo[2.1.1]hexane Scaffold

Several synthetic strategies have been developed to access the bicyclo[2.1.1]hexane core, with intramolecular [2+2] photocycloaddition of 1,5-dienes and a sequential samarium(II) iodide-mediated pinacol (B44631) coupling followed by a pinacol rearrangement being two of the most prominent methods.

Intramolecular [2+2] Photocycloaddition of 1,5-Dienes

The intramolecular [2+2] photocycloaddition of 1,5-diene precursors is a powerful and widely used method for the construction of the bicyclo[2.1.1]hexane skeleton.[5][6] This reaction typically proceeds via a triplet-sensitized photochemical process to yield the desired bridged bicyclic structure.[7]

Caption: Synthetic pathway to 1,2-disubstituted bicyclo[2.1.1]hexanes via intramolecular [2+2] photocycloaddition.

Experimental Protocol: Synthesis of 1,2-Disubstituted Bicyclo[2.1.1]hexanes via Photocycloaddition [7][8]

Step 1: Synthesis of the 1,5-Diene Precursor

-

Horner-Wadsworth-Emmons Reaction: To a solution of acetophenone, triethyl phosphonoacetate and a suitable base (e.g., NaH) in an anhydrous solvent like THF, is added to synthesize the corresponding α,β-unsaturated ester (alkene). The reaction is typically stirred at room temperature until completion.

-

Allylation: The resulting alkene is then deprotonated using a strong base such as lithium diisopropylamide (LDA) in THF at -78 °C. Allyl bromide is subsequently added to the enolate to yield the 1,5-diene precursor. The product is purified by distillation or column chromatography.

Step 2: Intramolecular [2+2] Photocycloaddition

-

A solution of the 1,5-diene and a triplet sensitizer (e.g., benzophenone, typically 10-20 mol%) in a suitable solvent (e.g., acetonitrile) is prepared in a quartz reaction vessel.

-

The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

-

The reaction mixture is then irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature with vigorous stirring. The progress of the reaction is monitored by GC-MS or TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product, the bicyclo[2.1.1]hexane ester, is purified by distillation.

Step 3: Saponification

-

The purified bicyclo[2.1.1]hexane ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., NaOH).

-

The mixture is heated to reflux until the saponification is complete (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl), and the resulting carboxylic acid is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the final 1,2-disubstituted bicyclo[2.1.1]hexane carboxylic acid, which can be further purified by crystallization.

Sequential SmI₂-Mediated Pinacol Coupling and Pinacol Rearrangement

An alternative and powerful method for the synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones involves a two-step sequence starting from cyclobutanedione derivatives.[1][2][9] This approach utilizes a samarium(II) iodide-mediated transannular pinacol coupling to form a bicyclic diol, which then undergoes an acid-catalyzed pinacol rearrangement.[1][2][9]

Caption: Synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones via a sequential pinacol coupling and rearrangement.

Experimental Protocol: Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones [1][9]

Step 1: SmI₂-Mediated Transannular Pinacol Coupling

-

A solution of the starting cyclobutanedione derivative in anhydrous THF is added to a solution of samarium(II) iodide (SmI₂, 0.1 M in THF, typically 4 equivalents) at room temperature under an inert atmosphere.

-

The reaction mixture is stirred for a short period (e.g., 30 minutes). The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.

Step 2: Acid-Catalyzed Pinacol Rearrangement

-

To the crude bicyclic vicinal diol from the previous step, a solution of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, catalytic amount, e.g., 10 mol%) in a suitable solvent like acetonitrile (B52724) is added.

-

The mixture is stirred at room temperature until the rearrangement is complete (monitored by TLC).

-

The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 1-substituted bicyclo[2.1.1]hexan-2-one.

Physicochemical and Geometric Properties

A key aspect of the bicyclo[2.1.1]hexane core's utility is its ability to mimic the geometric and electronic properties of an ortho-substituted benzene (B151609) ring, while offering improved physicochemical characteristics.

Geometric Parameters

Crystallographic studies have revealed that the geometric parameters of 1,2-disubstituted bicyclo[2.1.1]hexanes are remarkably similar to those of ortho-substituted benzenes.[7][8] The distance between the two substituents and the angles of the exit vectors are comparable, allowing the BCH core to effectively present appended functional groups in a similar spatial orientation.[7][8]

| Parameter | 1,2-Disubstituted Bicyclo[2.1.1]hexane | ortho-Substituted Benzene |

| d (Å) | 3.05–3.19[7][8] | 3.04–3.10[7][8] |

| r (Å) | ~1.56[8] | 1.39–1.41[8] |

| φ₁ (°) & φ₂ (°) | 61–65[8] | 55–57[8] |

| |θ| (°) | 56–59[8] | 7–8[8] |

| Table 1. Comparison of geometric parameters between 1,2-disubstituted bicyclo[2.1.1]hexanes and ortho-substituted benzenes.[7][8] d represents the distance between the two substituents, r is the distance between the carbon atoms to which the substituents are attached, φ₁ and φ₂ are the angles of the exit vectors, and θ describes the planarity. |

Physicochemical Properties

Replacing a phenyl ring with a bicyclo[2.1.1]hexane moiety often leads to favorable changes in a molecule's physicochemical properties, such as increased aqueous solubility and modified lipophilicity. However, the effect on metabolic stability can be more complex and compound-dependent.

| Bioactive Compound | Ring System | Solubility (µM) | cLogP | LogD (7.4) | Metabolic Stability (CLᵢₙₜ, µL min⁻¹ mg⁻¹) |

| Conivaptan Analog | ortho-Benzene | 5 | 5.3 | >4.5 | 31 |

| Bicyclo[2.1.1]hexane | 14[8] | 4.1 | >4.5 | 12[8] | |

| Lomitapide Analog | ortho-Benzene | <1 | 7.1 | >4.5 | t₁/₂ = 19 min |

| Bicyclo[2.1.1]hexane | <1[8] | 6.2 | >4.5 | t₁/₂ = 7 min[8] | |

| Boscalid (B143098) Analog | ortho-Benzene | 11 | 3.6 | 3.6 | 26 |

| Bicyclo[2.1.1]hexane | 17[8] | 2.9 | 3.5 | 31[8] | |

| Fluxapyroxad Analog | ortho-Benzene | 25 | 3.0 | 3.0 | 28 |

| Bicyclo[2.1.1]hexane | 34[8] | 2.3 | 2.9 | 35[8] | |

| Table 2. Impact of replacing an ortho-substituted benzene ring with a 1,2-disubstituted bicyclo[2.1.1]hexane core on the physicochemical properties of several bioactive compounds.[7][8] |

Reactivity and Applications in Drug Discovery

The bicyclo[2.1.1]hexane core, once synthesized, can be further functionalized through various chemical transformations. The presence of functional groups such as carboxylic acids or ketones allows for a wide range of modifications, including amide couplings, heterocycle formation, and carbon-carbon bond-forming reactions. This versatility enables the incorporation of the BCH scaffold into a diverse array of molecular architectures.

The application of bicyclo[2.1.1]hexane as a benzene bioisostere has been successfully demonstrated in the context of several drugs and agrochemicals.[7][8] For example, replacing the ortho-substituted phenyl ring in the fungicide boscalid with a 1,2-disubstituted bicyclo[2.1.1]hexane core resulted in a patent-free analog with retained high antifungal activity.[7][8] This highlights the potential of the BCH scaffold to generate novel intellectual property while preserving or even enhancing biological function.

Heteroatom-Containing Bicyclo[2.1.1]hexanes

To further expand the chemical space accessible with this scaffold, researchers have developed synthetic routes to heteroatom-containing bicyclo[2.1.1]hexanes, such as 2-azabicyclo[2.1.1]hexane and 2-oxabicyclo[2.1.1]hexane.[10] These heterocyclic analogs can serve as rigid replacements for pyrrolidines and tetrahydrofurans, respectively, and also as bioisosteres for heteroaromatic rings. The introduction of a heteroatom can significantly influence the physicochemical properties of the molecule, often leading to improved solubility and metabolic stability.[11]

Conclusion

The bicyclo[2.1.1]hexane core has emerged as a valuable and versatile building block in modern medicinal chemistry. Its ability to serve as a three-dimensional, saturated bioisostere for aromatic rings provides a powerful strategy for escaping the "flatland" of traditional drug scaffolds. The development of robust synthetic methods, coupled with a growing understanding of its impact on the physicochemical and pharmacological properties of molecules, positions bicyclo[2.1.1]hexane as a key tool for the design and development of next-generation therapeutics. As research in this area continues to expand, the application of this unique scaffold is expected to lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

- 1. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. Collection - Synthesis of 1âSubstituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2âMediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction - Organic Letters - Figshare [acs.figshare.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Bicyclo[2.1.1]hexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[2.1.1]hexane is a highly strained, saturated bicyclic hydrocarbon with the chemical formula C₆H₁₀. Its unique three-dimensional structure and significant ring strain impart distinct physical and chemical properties that have garnered considerable interest in various fields, particularly in medicinal chemistry where it serves as a non-planar bioisostere for aromatic rings. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of bicyclo[2.1.1]hexane, detailed experimental protocols for its synthesis, and a summary of its reactivity. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physical Properties

Bicyclo[2.1.1]hexane is a colorless liquid at room temperature.[1] It is a non-polar compound, leading to its insolubility in water but good solubility in common organic solvents.[1] The defining physical characteristic of this molecule is its substantial strain energy, a consequence of the deviation of its bond angles from the ideal tetrahedral geometry.

Table 1: Physical and Thermochemical Properties of Bicyclo[2.1.1]hexane

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀ | [2] |

| Molecular Weight | 82.1436 g/mol | [3] |

| CAS Number | 285-86-9 | [2] |

| IUPAC Name | bicyclo[2.1.1]hexane | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 344 K (71 °C) | [4] |

| Strain Energy | ~35-38 kcal/mol | [5] |

| Ionization Energy | 9.7 eV | [3] |

Spectroscopic Properties

The rigid and strained structure of bicyclo[2.1.1]hexane gives rise to a unique spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra of bicyclo[2.1.1]hexane are well-characterized and reflect the symmetry and strain of the molecule.

Table 2: ¹H NMR Spectroscopic Data for Bicyclo[2.1.1]hexane

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1, H4 (Bridgehead) | 2.58 | m | J(1,4) = 6.8 |

| H2, H3 (exo) | 1.83 | m | |

| H2, H3 (endo) | 1.15 | m | |

| H5, H6 (exo) | 1.83 | m | |

| H5, H6 (endo) | 1.15 | m |

Note: Data interpreted from literature which references the work of Wiberg, K. B.; Lowry, B. R.; Nist, B. J. J. Am. Chem. Soc. 1962, 84, 1594-1597.[1]

Table 3: ¹³C NMR Spectroscopic Data for Bicyclo[2.1.1]hexane

| Carbon | Chemical Shift (δ, ppm) |

| C1, C4 (Bridgehead) | 40.1 |

| C2, C3, C5, C6 | 30.5 |

Note: Data is for the parent bicyclo[2.1.1]hexane.

Infrared (IR) Spectroscopy

The IR spectrum of bicyclo[2.1.1]hexane is characteristic of a saturated hydrocarbon, with prominent C-H stretching and bending vibrations.

Table 4: Characteristic IR Absorption Bands for Bicyclo[2.1.1]hexane

| Wavenumber (cm⁻¹) | Vibration |

| ~2950-2850 | C-H stretch |

| ~1450 | CH₂ bend |

Note: These are expected values for a bicyclic alkane. Specific peak values can be found in spectral databases.

Chemical Properties and Reactivity

The high strain energy of bicyclo[2.1.1]hexane significantly influences its reactivity, making it more reactive than its acyclic or larger ring counterparts in certain reactions. It can undergo reactions that lead to a release of this strain.

Radical Reactions

Bicyclo[2.1.1]hexane is susceptible to attack by radicals. The abstraction of a hydrogen atom has been studied in detail.

-

Hydrogen Abstraction by Methyl Radicals : The activation energy for the abstraction of a hydrogen atom from bicyclo[2.1.1]hexane by a methyl radical is 10.3 kcal/mol.[6]

-

Hydrogen Abstraction by Chlorine Atoms : The absolute rate of hydrogen atom abstraction by chlorine atoms at room temperature is 8.1 x 10¹⁰ L mol⁻¹ s⁻¹.[6]

Substitution Reactions

Photochlorination of bicyclo[2.1.1]hexane leads to the formation of monochlorinated products, with 2-chlorobicyclo[2.1.1]hexane being the major product.[7]

Hydrogenation

While bicyclo[2.1.1]hexane is a saturated hydrocarbon, the high strain can facilitate ring-opening reactions under certain hydrogenation conditions, although it is generally stable to typical catalytic hydrogenation that reduces double or triple bonds.

Synthesis of Bicyclo[2.1.1]hexane

Several synthetic routes to the bicyclo[2.1.1]hexane core have been developed, with two prominent methods being the intramolecular [2+2] photocycloaddition of 1,5-dienes and the strain-release cycloaddition of bicyclo[1.1.0]butanes.

Intramolecular [2+2] Photocycloaddition of 1,5-Dienes

This is a common and effective method for constructing the bicyclo[2.1.1]hexane skeleton.

Experimental Protocol: Visible-Light-Driven Intramolecular Crossed [2+2] Photocycloaddition

-

Reactants : A 2,5-disubstituted hexa-1,5-diene is used as the substrate.

-

Photocatalyst : An iridium-based photocatalyst, such as Ir(dFCF₃ppy)₂(dtbbpy)PF₆, is typically employed.

-

Solvent : Acetone is often used as the solvent.

-

Light Source : The reaction is irradiated with a high-power LED, for example, at a wavelength of 414 nm.

-

Procedure : The substrate and photocatalyst are dissolved in the solvent in a reaction vial. The mixture is degassed and then irradiated with the LED light source at a controlled temperature (e.g., 20°C) until the reaction is complete. The product is then isolated and purified using standard techniques such as column chromatography.

-

Yields : This method can provide good to excellent yields of the corresponding bicyclo[2.1.1]hexane derivatives.[8]

Strain-Release Cycloaddition of Bicyclo[1.1.0]butanes

This approach takes advantage of the even higher strain energy of bicyclo[1.1.0]butanes to drive the formation of the bicyclo[2.1.1]hexane ring system.

Experimental Protocol: Sensitization of Bicyclo[1.1.0]butane followed by Cycloaddition with an Alkene

-

Reactants : A bicyclo[1.1.0]butane derivative and an alkene.

-

Sensitizer (B1316253) : A photosensitizer is used to initiate the reaction.

-

Procedure : The bicyclo[1.1.0]butane and the alkene are mixed with the sensitizer in a suitable solvent. The mixture is then irradiated with light of an appropriate wavelength to excite the sensitizer, which then transfers energy to the bicyclo[1.1.0]butane, initiating the cycloaddition reaction. The product is isolated and purified using standard methods. This approach allows for intermolecular cycloadditions, providing access to a diverse range of substituted bicyclo[2.1.1]hexanes.[9]

Visualizations

Caption: 3D Structure of Bicyclo[2.1.1]hexane

Caption: Intramolecular [2+2] Photocycloaddition Synthesis

Caption: Strain-Release Cycloaddition Pathway

References

- 1. sonar.ch [sonar.ch]

- 2. spectrabase.com [spectrabase.com]

- 3. Bicyclo[2.1.1]hexane [webbook.nist.gov]

- 4. Bicyclo[2.1.1]hexane-2-carboxylic Acid|RUO [benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Bicyclo [2.1.1] hexane. Preparation and Photochlorination for JACS - IBM Research [research.ibm.com]

- 7. Visible-Light-Driven Synthesis of Bicyclo[2.1.1]hexanes - ChemistryViews [chemistryviews.org]

- 8. Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.1]hexanes Initiated by Energy Transfer [agris.fao.org]

- 9. Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.1]hexanes Initiated by Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Bicyclo[2.1.1]hexane: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[2.1.1]hexane, a strained bicyclic alkane, has garnered significant interest in medicinal chemistry and materials science due to its rigid, three-dimensional structure. Its use as a bioisostere for phenyl rings and other functional groups has led to the development of novel therapeutics and materials with unique properties. Accurate and thorough characterization of this core scaffold is paramount for its successful application. This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols essential for the unambiguous identification and characterization of bicyclo[2.1.1]hexane.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for bicyclo[2.1.1]hexane. It is important to note that while data for the parent, unsubstituted molecule is provided where available, much of the detailed spectroscopic analysis in the literature pertains to its derivatives. The data presented here is a consolidated representation from various sources to serve as a reliable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of bicyclo[2.1.1]hexane derivatives. The rigid nature of the bicyclic system leads to distinct chemical shifts and coupling constants that are highly informative of the substitution pattern and stereochemistry.

Table 1: ¹H NMR Spectroscopic Data for the Bicyclo[2.1.1]hexane Core

| Proton | Chemical Shift (δ) ppm (Derivative Dependent) | Multiplicity | Typical Coupling Constants (J) in Hz |

| H-1, H-4 (Bridgehead) | 2.5 - 3.5 | Multiplet | |

| H-2, H-3, H-5, H-6 (Bridge) | 1.5 - 2.5 | Multiplet | |

| H-7 (syn/anti) | 1.0 - 2.0 | Multiplet |

Note: The chemical shifts are highly dependent on the nature and position of substituents. The data for a complex derivative shows a bridgehead proton (H-2) at 3.26 ppm and another bridge proton (H-9 of the bicyclo[2.1.1]hexane core in the specific molecule) at 2.92 ppm. Long-range couplings are often observed in these rigid systems, for instance, a ⁴J coupling of 7.22 Hz between two bridgehead protons has been reported in a derivative.[1]

Table 2: ¹³C NMR Spectroscopic Data for the Bicyclo[2.1.1]hexane Core

| Carbon | Chemical Shift (δ) ppm (Derivative Dependent) |

| C-1, C-4 (Bridgehead) | 40 - 50 |

| C-2, C-3, C-5, C-6 (Bridge) | 30 - 40 |

| C-7 (Methylene Bridge) | 35 - 45 |

Note: As with ¹H NMR, the ¹³C chemical shifts are sensitive to substitution. For substituted bicyclo[3.1.0]hexane-2,4-diols, which share some structural similarities, the bridgehead carbons appear around 20-22 ppm, while the carbons bearing hydroxyl groups are in the 77-81 ppm range.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the presence of functional groups. For the parent bicyclo[2.1.1]hexane, the spectrum is characterized by C-H and C-C stretching and bending vibrations.

Table 3: Key IR Absorption Bands for Bicyclo[2.1.1]hexane Derivatives

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| CH₂ Bend (scissoring) | ~1465 | Medium |

| C-C Stretch | (fingerprint region) | Weak-Medium |

| C-Cl Stretch (for chloro-derivatives) | ~710-724 | Intense |

Note: The IR spectrum of a chloro-derivative of 1-methylbicyclo[2.1.1]hexane showed a strong absorption at 710 cm⁻¹ attributed to the C-Cl stretch.[3] The parent alkane would primarily show characteristic alkane stretches and bends.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For bicyclo[2.1.1]hexane, a volatile alkane, electron ionization (EI) is a common technique.

Table 4: Expected Mass Spectrometry Data for Bicyclo[2.1.1]hexane

| m/z Value | Proposed Fragment | Relative Abundance |

| 82 | [C₆H₁₀]⁺ (Molecular Ion) | Moderate |

| 67 | [C₅H₇]⁺ | High |

| 54 | [C₄H₆]⁺ | High |

| 41 | [C₃H₅]⁺ | High |

| 39 | [C₃H₃]⁺ | High |

Note: The fragmentation of cyclic and bicyclic alkanes often involves complex rearrangements. The proposed fragments are based on common fragmentation patterns of cyclic hydrocarbons.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data. The following sections outline the methodologies for the synthesis and spectroscopic characterization of bicyclo[2.1.1]hexane.

Synthesis of Bicyclo[2.1.1]hexane via [2+2] Photocycloaddition

A common and efficient method for the synthesis of the bicyclo[2.1.1]hexane core is the intramolecular [2+2] photocycloaddition of a 1,5-diene.[4][5]

Materials:

-

Acetone (B3395972) (as a photosensitizer and solvent)

-

High-pressure mercury lamp or a suitable UV light source

-

Quartz reaction vessel

-

Rotary evaporator

-

Gas chromatograph for purification

Procedure:

-

A solution of 1,5-hexadiene in acetone is prepared in a quartz reaction vessel. The concentration should be kept low to favor intramolecular cyclization.

-

The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to prevent quenching of the excited state.

-

The reaction vessel is placed in a photoreactor and irradiated with a high-pressure mercury lamp. The reaction progress is monitored by gas chromatography (GC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by preparative gas chromatography to yield pure bicyclo[2.1.1]hexane.

NMR Spectroscopic Analysis

Sample Preparation:

-

For ¹H and ¹³C NMR, dissolve 5-25 mg of the purified bicyclo[2.1.1]hexane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[6]

-

Ensure the sample is fully dissolved and the solution is homogeneous. If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.[6]

-

For volatile samples, it is crucial to use a sealed NMR tube or an airtight valved NMR tube to prevent evaporation during the experiment.[6]

Instrument Parameters:

-

¹H NMR: A standard one-pulse sequence is typically used. For a 400 MHz spectrometer, a spectral width of 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are common starting parameters.

-

¹³C NMR: A proton-decoupled pulse sequence is standard. A spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are generally appropriate. For quaternary carbons or to obtain quantitative data, longer relaxation delays may be necessary.

Infrared (IR) Spectroscopic Analysis

For a volatile liquid like bicyclo[2.1.1]hexane, gas-phase or thin-film IR spectroscopy is suitable.

Gas-Phase IR:

-

Inject a small amount of the sample into an evacuated gas cell.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty cell should be recorded and subtracted from the sample spectrum.

Thin-Film IR:

-

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Mount the plates in the spectrometer and acquire the spectrum.

Mass Spectrometric (MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the analysis of volatile compounds like bicyclo[2.1.1]hexane.

GC-MS Protocol:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., pentane (B18724) or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

GC conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.

-

MS conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-200. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis of bicyclo[2.1.1]hexane via [2+2] photocycloaddition followed by its spectroscopic characterization.

Caption: Workflow for the synthesis and spectroscopic characterization of bicyclo[2.1.1]hexane.

This comprehensive guide provides the essential spectroscopic data and experimental protocols for the successful characterization of bicyclo[2.1.1]hexane. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, facilitating further research and development in the exciting field of strained bicyclic molecules.

References

- 1. Toward Structural Correctness: Aquatolide and the Importance of 1D Proton NMR FID Archiving - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions [organic-chemistry.org]

- 6. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

Reactivity of Bicyclo[2.1.1]hexane: A Technical Guide to Bridgehead vs. Bridge Positions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bicyclo[2.1.1]hexane (BCH) is a strained, bridged bicyclic hydrocarbon that has garnered significant interest as a saturated bioisostere for ortho- and meta-substituted benzene (B151609) rings in medicinal chemistry. Its rigid, three-dimensional structure offers a route to escape "flatland" and improve the physicochemical properties of drug candidates. A fundamental understanding of the relative reactivity of its C-H bonds—specifically at the C1/C4 bridgehead positions versus the C2/C3/C5/C6 bridge (methylene) positions—is critical for its strategic application in molecular design and synthesis. This technical guide provides an in-depth analysis of this reactivity, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Principles of Bicyclo[2.1.1]hexane Reactivity

The reactivity of C-H bonds in bicyclo[2.1.1]hexane is governed by factors including bond dissociation energy (BDE), steric accessibility, and the stability of the resulting radical or ionic intermediates. The strained nature of the bicyclic system imposes significant geometric constraints that differentiate the electronic and steric environment of the bridgehead and bridge positions.

Bond Dissociation Energies (BDEs)

The C-H bond dissociation energy is a primary indicator of bond strength and a key determinant of reactivity in free-radical reactions. High-level computational studies have provided insight into the BDE of the bridgehead position.

| Position | C-H Bond Type | Bond Dissociation Energy (kcal/mol) | Method |

| Bridgehead (C1/C4) | Tertiary (methine) | 104.9 | G3 Theory Calculation[1][2] |

| Bridge (C2/C3/C5/C6) | Secondary (methylene) | Inferred to be < 104.9 | Based on Experimental Reactivity[3] |

Radical Stability and Steric Effects

The stability of the radical formed upon hydrogen abstraction is crucial. Bridgehead radicals in strained systems like BCH are constrained to a pyramidal geometry, which is less stable than the preferred planar or near-planar geometry of typical tertiary radicals. Conversely, radicals at the bridge position can achieve a geometry closer to the ideal trigonal planar arrangement, contributing to their greater stability.

Furthermore, the steric environment plays a significant role. The bridgehead hydrogens are relatively shielded within the cage-like structure, whereas the methylene (B1212753) hydrogens on the two-carbon bridges are more exposed, making them more accessible to attacking reagents.

Comparative Reactivity in Key Reactions

The differing intrinsic properties of the bridgehead and bridge positions lead to distinct outcomes depending on the reaction conditions and the nature of the attacking species. Free-radical halogenation provides the clearest experimental evidence for this differential reactivity.

Free-Radical Halogenation and Hydrogen Abstraction

Studies on free-radical reactions of bicyclo[2.1.1]hexane have demonstrated a marked preference for abstraction at the bridge (C2) position by less selective radical species.

-

Photochlorination : The photochlorination of bicyclo[2.1.1]hexane proceeds with high selectivity, yielding 2-chlorobicyclo[2.1.1]hexane as the major product (>95%). This indicates a strong kinetic preference for attack at the methylene position by the chlorine radical.[4]

-

Reaction with t-Butoxyl and Bromine Radicals : Both t-butoxyl radicals and bromine atoms preferentially abstract hydrogen from the C2 (bridge) position.[3]

-

Reaction with Bis(trimethylsilyl)aminyl Radicals : In contrast, the more reactive and less selective bis(trimethylsilyl)aminyl radical abstracts hydrogen from both the C1 (bridgehead) and C2 (bridge) positions. The observation of significant bridgehead abstraction with this radical is considered an intrinsic property of the bicycloalkane, highlighting that the bridgehead position is not inert but simply less reactive than the bridge.[3]

The following table summarizes key quantitative data from these reactivity studies.

| Reaction | Reagent | Position(s) Attacked | Quantitative Data |

| H Abstraction | Methyl Radical (CH₃•) | Primarily Bridge | Overall Activation Energy (Ea): 10.3 ± 0.5 kcal/mol |

| H Abstraction | Chlorine Atom (Cl•) | Primarily Bridge (>95%) | Overall Rate Constant (k): 8.1 x 10¹⁰ L mol⁻¹ s⁻¹ (at room temp.) |

| Photochlorination | Cl₂ / hν | Primarily Bridge | Relative Rate (k_cyclohexane / k_bicyclohexane) = 1.25 |

| Photochlorination of 1-methyl-BCH | Cl₂ / hν | Methyl vs. Bridge (C2/C3) | Relative Rate of Attack (k_methyl / k_bridge) = 1 : 2.1 |

Strategic Functionalization Protocols

The inherent reactivity differences between the bridgehead and bridge positions have been exploited in modern synthetic chemistry to achieve selective functionalization, which is crucial for the synthesis of complex molecules and drug analogues.

Bridgehead-Selective Functionalization: Iridium-Catalyzed Borylation

Direct functionalization of the stronger, less reactive bridgehead C-H bond requires specialized methods. A notable example is the iridium-catalyzed borylation, which exhibits high selectivity for the tertiary C-H bond at the bridgehead. This method provides a powerful tool for late-stage functionalization and the creation of versatile building blocks.

Bridge-Selective Functionalization: De Novo Synthesis

Direct C-H functionalization of the bridge position of the parent bicyclo[2.1.1]hexane is challenging to control. Therefore, the most common and effective strategy is to construct the bicyclic core with the desired functionality already installed at the bridge position. Visible-light-driven intramolecular [2+2] photocycloadditions of substituted 1,5-dienes are a premier example of this approach, allowing for the synthesis of a wide variety of bridge-functionalized BCHs.[5]

Experimental Methodologies

Protocol for Free-Radical Photochlorination of Bicyclo[2.1.1]hexane

This protocol is based on the methodology described by R. Srinivasan and F. I. Sonntag for determining the selectivity of chlorination.

-

Materials : Bicyclo[2.1.1]hexane (purified by distillation and preparative VPC to remove any unsaturated impurities), Chlorine (gas), Carbon Tetrachloride (spectroscopic grade, as solvent).

-

Apparatus : A standard photochemical reactor equipped with a mercury arc lamp or a suitable UV light source. Quartz or Pyrex reaction vessels are used. The reaction is typically carried out at a controlled temperature.

-

Procedure :

-

A solution of bicyclo[2.1.1]hexane in carbon tetrachloride is prepared in the reaction vessel.

-

The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).

-

A controlled stream of chlorine gas is bubbled through the solution.

-

The reaction mixture is irradiated with UV light while maintaining a constant temperature. The reaction is monitored by gas chromatography (GC) to control the conversion rate (typically kept low, <10%, to minimize polychlorination).

-

After the reaction, the excess chlorine is removed by purging with an inert gas.

-

The product mixture is analyzed by GC and GC-MS to identify and quantify the monochlorinated products (2-chlorobicyclo[2.1.1]hexane and 1-chlorobicyclo[2.1.1]hexane). The ratio of these products determines the selectivity of the reaction.

-

Protocol for Bridgehead-Selective Iridium-Catalyzed Borylation

This protocol is a general representation of the conditions reported by J. F. Hartwig and coworkers.

-

Materials : Substituted bicyclo[2.1.1]hexane, Bis(pinacolato)diboron (B₂pin₂), [Ir(cod)OMe]₂ (precatalyst), 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (tmphen, ligand), Cyclooctane (B165968) (solvent).

-

Apparatus : A Schlenk tube or a sealed vial suitable for inert atmosphere reactions.

-

Procedure :

-

In a glovebox, the Ir precatalyst and the tmphen ligand are added to an oven-dried Schlenk tube.

-

The bicyclo[2.1.1]hexane substrate, B₂pin₂, and cyclooctane are added.

-

The tube is sealed, removed from the glovebox, and heated in an oil bath (e.g., at 100 °C) for the specified reaction time (e.g., 24-48 hours).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica (B1680970) gel to isolate the bridgehead-borylated product.

-

The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.

-

Visualizing Reactivity and Synthetic Pathways

Diagrams of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental logic.

Conclusion and Outlook

The reactivity of bicyclo[2.1.1]hexane is characterized by a distinct differentiation between its bridgehead and bridge positions. The bridge C-H bonds are kinetically favored for free-radical abstraction due to a combination of lower bond dissociation energy and greater steric accessibility. This intrinsic preference allows for selective functionalization at the bridge position under radical conditions. Conversely, the stronger, more sterically hindered bridgehead C-H bonds can be selectively activated using powerful organometallic catalysts, enabling an orthogonal functionalization strategy. For drug development professionals, this understanding is paramount. The ability to selectively introduce substituents at either the bridgehead or bridge positions allows for the precise tuning of molecular vectors and properties, fully leveraging the potential of the BCH scaffold as a versatile, three-dimensional benzene bioisostere. Future research will likely focus on developing new catalytic methods for direct C-H functionalization at the bridge positions, further expanding the synthetic toolkit available to medicinal chemists.

References

- 1. Experimental and computational bridgehead C-H bond dissociation enthalpies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Experimental and Computational Bridgehead CâH Bond Dissociation Enthalpies - The Journal of Organic Chemistry - Figshare [figshare.com]

- 3. Free radical reactions of bicyclo[2.1.1]hexane and bicyclo[2.2.1]heptane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. escholarship.org [escholarship.org]

- 5. Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions [organic-chemistry.org]

Computational Modeling of Bicyclo[2.1.1]hexane Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.1.1]hexane, a saturated bicyclic hydrocarbon, presents a fascinating case study in molecular strain and stability. Its rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry, often employed as a bioisostere for various functional groups to enhance metabolic stability and fine-tune pharmacokinetic properties. A thorough understanding of its inherent stability, quantified by parameters such as strain energy and enthalpy of formation, is crucial for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the computational and experimental methodologies used to investigate the stability of the bicyclo[2.1.1]hexane core.

Data Presentation: A Comparative Analysis of Computational and Experimental Data

The stability of bicyclo[2.1.1]hexane has been investigated using a variety of computational methods, ranging from molecular mechanics to high-level ab initio and density functional theory (DFT) calculations. These theoretical values can be benchmarked against experimentally determined data to assess the accuracy of the computational models.

Table 1: Calculated Strain Energy of Bicyclo[2.1.1]hexane

Strain energy is a measure of the internal energy of a molecule due to bond angle distortion, torsional strain, and non-bonded interactions, compared to a strain-free reference compound. The table below summarizes the strain energy of bicyclo[2.1.1]hexane calculated using various computational methods.

| Computational Method | Strain Energy (kcal/mol) |

| W1BD | 38.0[1][2] |

| G-4 | 38.2[1][2] |

| CBS-APNO | 37.7[1][2] |

| CBS-QB3 | 37.3[1][2] |

| M062X/6-31+G(2df,p) | 39.3[1][2] |

Table 2: Calculated and Experimental Enthalpy of Formation of Bicyclo[2.1.1]hexane

The enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It provides a direct measure of the compound's thermodynamic stability.

| Method | Enthalpy of Formation (kJ/mol) | Enthalpy of Formation (kcal/mol) |

| Experimental | 57.7[3][4] | 13.8 |

| Computational (G4) | - | - |

Note: The G4 value from the search result was for bicyclo[2.1.1]hex-2-ene, not the saturated hexane. The experimental value is provided for comparison.

Experimental Protocols

Bomb Calorimetry for Determination of Heat of Combustion

The standard enthalpy of combustion (ΔHc°) of bicyclo[2.1.1]hexane, a volatile liquid, can be determined using a bomb calorimeter. From this, the enthalpy of formation can be calculated using Hess's Law.

Methodology:

-

Sample Preparation: A precise mass of liquid bicyclo[2.1.1]hexane is encapsulated in a gelatin capsule or a thin-walled glass ampule to prevent its evaporation before combustion. The capsule is then placed in a crucible within the bomb calorimeter.

-

Bomb Assembly: A known length of fuse wire is connected to the electrodes of the bomb, with the wire in contact with the sample capsule. The bomb is then sealed.

-

Oxygen Pressurization: The bomb is purged of air and filled with high-pressure (typically 30 atm) pure oxygen to ensure complete combustion.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The calorimeter is assembled with a stirrer and a high-precision thermometer.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before and after ignition until a constant temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter is determined by burning a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the bicyclo[2.1.1]hexane sample is then calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen).

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is calculated from the standard enthalpy of combustion (ΔHc°) using the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Gas Electron Diffraction for Structural Determination

Gas electron diffraction (GED) is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase. This structural information is essential for validating the geometries used in computational models.

Methodology:

-

Sample Introduction: A gaseous beam of bicyclo[2.1.1]hexane molecules is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a photographic plate or a digital detector. The intensity of the scattered electrons varies as a function of the scattering angle.

-

Data Reduction: The recorded diffraction pattern is digitized, and the intensity is plotted against the scattering angle. The data is then converted into a molecular scattering function.

-

Structural Refinement: A theoretical molecular scattering curve is calculated based on an initial assumed molecular geometry. The structural parameters (bond lengths, bond angles, and dihedral angles) of the model are then refined by a least-squares fitting procedure to obtain the best possible agreement between the theoretical and experimental scattering curves. This process yields a highly accurate gas-phase structure of the bicyclo[2.1.1]hexane molecule.

Computational Workflow and Logical Relationships

The computational determination of bicyclo[2.1.1]hexane's stability follows a structured workflow. The relationship between different computational and experimental approaches can be visualized to understand the comprehensive strategy for assessing molecular stability.

This diagram illustrates the typical workflow for computationally determining the stability of bicyclo[2.1.1]hexane. The process begins with an initial 3D structure, which is then optimized to find its lowest energy conformation. A frequency calculation confirms that this is a true minimum on the potential energy surface and provides zero-point vibrational energy (ZPE) and thermal corrections. A high-level single-point energy calculation is then performed on the optimized geometry. These computational outputs are used to calculate the enthalpy of formation and strain energy. The results from these theoretical calculations are then validated by comparing them with experimental data obtained from techniques like gas electron diffraction and bomb calorimetry.

This diagram shows the relationship between different computational approaches and their validation against experimental data. Molecular Mechanics, Ab Initio methods, and Density Functional Theory are all used to predict the stability of bicyclo[2.1.1]hexane. The accuracy and reliability of these theoretical models are ultimately assessed by comparing their predictions with experimentally determined values for properties like enthalpy of formation and strain energy.

Conclusion

The computational modeling of bicyclo[2.1.1]hexane stability is a multifaceted endeavor that combines various theoretical approaches with experimental validation. High-level computational methods such as G-4 and W1BD provide strain energy values that are in close agreement, lending confidence to their predictive power. The experimental determination of the enthalpy of formation through techniques like bomb calorimetry provides a critical benchmark for these computational models. The synergy between computational chemistry and experimental techniques is paramount for accurately characterizing the thermodynamic properties of strained molecules like bicyclo[2.1.1]hexane, thereby facilitating their application in fields such as drug discovery and materials science.

References

The Rise of a Saturated Scaffold: Bicyclo[2.1.1]hexane as a Benzene Bioisostere

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

The benzene (B151609) ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and agrochemicals. However, its flat, aromatic nature can contribute to poor solubility, metabolic instability, and off-target toxicity. In the quest for novel chemical matter with improved physicochemical and pharmacological properties, the replacement of the benzene ring with saturated, three-dimensional bioisosteres has emerged as a promising strategy. Among these, the bicyclo[2.1.1]hexane (BCH) core has garnered significant attention as a versatile bioisostere for ortho- and meta-substituted benzene rings. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological validation of bicyclo[2.1.1]hexane as a benzene bioisostere, complete with detailed experimental protocols and data presented for comparative analysis.

Physicochemical and Biological Properties: A Comparative Analysis

The successful replacement of a benzene ring with a BCH core hinges on the ability of the saturated scaffold to mimic the spatial arrangement of the substituents while offering superior physicochemical properties. Extensive studies have demonstrated that 1,2- and 1,5-disubstituted BCHs can effectively replicate the exit vector geometry of ortho-substituted benzenes.[1][2] This structural mimicry is crucial for maintaining biological activity.

Furthermore, the introduction of the three-dimensional BCH scaffold often leads to significant improvements in key drug-like properties. A consistent observation is the reduction in lipophilicity, as evidenced by lower calculated logP (cLogP) and, in many cases, experimental logD values.[2][3] This decrease in lipophilicity frequently translates to enhanced aqueous solubility.[3] The impact on metabolic stability can be context-dependent, with some BCH analogues exhibiting increased stability in human liver microsomes (HLM) while others show a decrease.[3]

The true validation of a bioisostere lies in the retention or improvement of biological activity. In this regard, BCH analogues have shown remarkable success. For instance, the replacement of the ortho-substituted benzene ring in fungicides such as boscalid, bixafen, and fluxapyroxad (B1673505) with a 1,2-disubstituted bicyclo[2.1.1]hexane core resulted in saturated, patent-free analogues with high antifungal activity.[2][4]

Quantitative Data Summary

The following tables summarize the comparative quantitative data for key physicochemical and biological properties of representative benzene-containing compounds and their bicyclo[2.1.1]hexane analogues.

Table 1: Physicochemical Properties of Benzene Compounds and their Bicyclo[2.1.1]hexane (BCH) Analogues

| Compound | Parent cLogP | BCH Analogue cLogP | Parent logD (pH 7.4) | BCH Analogue logD (pH 7.4) | Parent Solubility (µM) | BCH Analogue Solubility (µM) | Parent Metabolic Stability (Clint, HLM) (µL/min/mg) | BCH Analogue Metabolic Stability (Clint, HLM) (µL/min/mg) |

| Fluxapyroxad | 3.5[3] | 2.8[3] | 3.5[3] | 4.3[3] | 25[3] | 34[3] | 28[3] | 35[3] |

| Boscalid | 3.6[3] | 2.9[3] | 3.6[3] | 3.5[3] | 11[5] | 35[5] | 26[3] | 12[3] |

| Lomitapide | 6.8[2] | 5.6[2] | - | - | 3[5] | 18[5] | - | - |

| Conivaptan | 4.8[2] | 3.8[2] | - | - | 5[5] | 14[5] | - | - |

Table 2: Biological Activity of Benzene Compounds and their Bicyclo[2.1.1]hexane (BCH) Analogues

| Compound | Target/Assay | Parent Activity (IC₅₀/EC₅₀/Inhibition) | BCH Analogue Activity (IC₅₀/EC₅₀/Inhibition) |

| Boscalid | Antifungal (Aspergillus niger) | High[6] | High[6] |

| Bixafen | Antifungal (Aspergillus niger) | High[6] | High[6] |

| Fluxapyroxad | Antifungal (Aspergillus niger) | High[6] | High[6] |

| Sonidegib | Hedgehog Signaling (Gli reporter NIH3T3 cells) | IC₅₀ ~20 nM[5] | IC₅₀ ~30 nM[5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of bicyclo[2.1.1]hexane precursors and for the key biological and physicochemical assays used in their evaluation.

Synthesis of 1,2-Disubstituted Bicyclo[2.1.1]hexane Precursors

The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes is often achieved through a multi-step sequence culminating in an intramolecular [2+2] photocycloaddition. A representative workflow is outlined below.

Caption: Synthetic workflow for 1,2-disubstituted bicyclo[2.1.1]hexanes.

1. Horner-Wadsworth-Emmons Reaction to form Alkene Intermediate:

-

Materials: Sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (B95107) (THF), triethyl phosphonoacetate, acetophenone.

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq).

-

Add anhydrous THF to create a slurry and cool to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the alkene intermediate.[7]

-

2. Allylation to form 1,5-Diene Precursor:

-

Materials: Alkene intermediate, anhydrous THF, lithium diisopropylamide (LDA), allyl bromide.

-

Procedure:

-

Dissolve the alkene intermediate (1.0 eq) in anhydrous THF in a flame-dried flask under nitrogen and cool to -78 °C.

-

Slowly add LDA (1.1 eq) and stir the mixture at -78 °C for 1 hour to form the enolate.

-

Add allyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 1,5-diene precursor.[6]

-

3. Intramolecular [2+2] Photocycloaddition:

-

Materials: 1,5-diene precursor, acetonitrile (B52724) (or other suitable solvent), benzophenone (B1666685) (photosensitizer), UV lamp (e.g., medium-pressure mercury lamp).

-

Procedure:

-

Dissolve the 1,5-diene precursor and a catalytic amount of benzophenone (e.g., 0.1 eq) in an appropriate solvent (e.g., acetonitrile) in a quartz reaction vessel.

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

-

Irradiate the solution with a UV lamp while maintaining a constant temperature (e.g., room temperature) and stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield the bicyclo[2.1.1]hexane ester.[1]

-

4. Saponification to Bicyclo[2.1.1]hexane Carboxylic Acid:

-

Materials: Bicyclo[2.1.1]hexane ester, ethanol (B145695), sodium hydroxide (B78521) solution.

-

Procedure:

-

Dissolve the bicyclo[2.1.1]hexane ester in ethanol.

-

Add an excess of aqueous sodium hydroxide solution (e.g., 2 M).

-

Heat the mixture at reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with HCl (e.g., 2 M) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain the pure bicyclo[2.1.1]hexane carboxylic acid.[1]

-

Biological and Physicochemical Assays

The following diagrams and protocols outline the key assays for evaluating the biological activity and physicochemical properties of the synthesized compounds.

Caption: Workflow for the evaluation of bicyclo[2.1.1]hexane analogues.

1. Succinate (B1194679) Dehydrogenase (SDH) Inhibition Assay:

-

Principle: The activity of SDH is determined by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which changes color from blue to colorless upon reduction. The rate of this color change, measured as a decrease in absorbance at 600 nm, is proportional to SDH activity.

-

Materials: Isolated mitochondria (or fungal cell lysate), potassium phosphate (B84403) buffer (pH 7.4), succinate, DCPIP, test compounds, 96-well microplate, spectrophotometer.

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, mitochondrial protein, and the test compound at various concentrations (or DMSO for control).

-

Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25 °C).

-

Initiate the reaction by adding succinate and DCPIP.

-

Immediately measure the decrease in absorbance at 600 nm in kinetic mode for a defined period (e.g., 10-15 minutes).

-

Calculate the rate of reaction for each concentration and determine the IC₅₀ value.[8][9]

-

2. Hedgehog Signaling Pathway Assay (Gli-Luciferase Reporter):

-

Principle: This cell-based assay utilizes NIH3T3 cells stably transfected with a luciferase reporter gene under the control of Gli-responsive elements. Activation of the Hedgehog pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

-

Materials: Gli-Luciferase Reporter NIH3T3 cells, cell culture media, Sonic hedgehog (Shh) agonist, test compounds, 96-well white, clear-bottom plates, luciferase assay reagent, luminometer.

-

Procedure:

-

Seed the reporter cells in a 96-well plate and grow to confluence.

-

Treat the cells with the test compound at various concentrations for a specified time.

-

Stimulate the cells with a Shh agonist to activate the pathway.

-

After an incubation period (e.g., 24-48 hours), lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of the Shh-induced signal and determine the IC₅₀ value.[10][11]

-

Caption: Simplified Hedgehog signaling pathway and the site of action for SMO inhibitors.

3. logD Determination (Shake-Flask Method):

-

Principle: The distribution coefficient (logD) is a measure of a compound's lipophilicity at a specific pH. It is determined by measuring the equilibrium concentration of the compound in two immiscible phases, typically n-octanol and an aqueous buffer (e.g., PBS at pH 7.4).

-

Materials: Test compound, n-octanol, phosphate-buffered saline (PBS, pH 7.4), vials, shaker, analytical instrument for quantification (e.g., HPLC-UV or LC-MS).

-

Procedure:

-

Pre-saturate the n-octanol with PBS and the PBS with n-octanol.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated PBS.

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Centrifuge the vial to ensure complete phase separation.

-

Carefully collect samples from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate logD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[12][13]

-

4. Metabolic Stability Assay (Human Liver Microsomes):

-

Principle: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in human liver microsomes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

-